molecular formula C18H16N2O3 B2440706 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate CAS No. 380484-51-5

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate

Cat. No.: B2440706
CAS No.: 380484-51-5
M. Wt: 308.337
InChI Key: OITRYJCQRBLPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is an organic compound with a complex structure that includes a cyanobenzoate group, an oxo group, and a phenylethylamino group

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13(15-5-3-2-4-6-15)20-17(21)12-23-18(22)16-9-7-14(11-19)8-10-16/h2-10,13H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITRYJCQRBLPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate typically involves the reaction of 4-cyanobenzoic acid with 2-oxo-2-((1-phenylethyl)amino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted cyanobenzoate derivatives.

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-methyl-1-piperazinecarbodithioate
  • 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-morpholinecarbodithioate

Uniqueness

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a cyanobenzoate moiety, an oxo group, and a phenylethylamino group, which may contribute to its diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H21_{21}N1_{1}O4_{4}, with a molecular weight of 375.41 g/mol. The structure includes:

  • Cyanobenzoate Group : Imparts unique reactivity and potential for interaction with various biological targets.
  • Oxo Group : May participate in redox reactions.
  • Phenylethylamino Group : Suggests potential interactions with neurotransmitter receptors.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and other physiological processes.

Biological Activities

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the cyanobenzoate moiety may enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. For instance, compounds with similar structures have been tested against cancer cell lines, demonstrating cytotoxic effects at specific concentrations.

CompoundIC50 Value (µM)Cell Line
Compound A15.5 ± 1.2B16F10
Compound B22.3 ± 0.5HeLa
This compoundTBDTBD

Case Studies

In a recent study, researchers evaluated the cytotoxic effects of various derivatives of phenylethylamino compounds on cancer cell lines. The results indicated that modifications in the functional groups significantly affected the potency of these compounds against tumor cells.

Example Study:

In an experimental setup involving B16F10 melanoma cells, treatment with varying concentrations of the compound resulted in decreased cell viability, indicating potential for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.